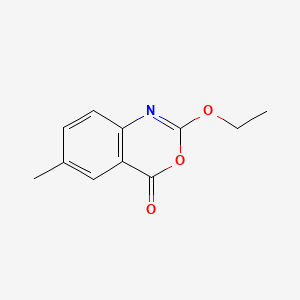

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one can be achieved through several methods. One common approach involves the cyclocarbonylation of o-iodoanilines with acid chlorides in the presence of a palladium catalyst . Another method includes the water-assisted oxidation of 2-arylindoles to 2-aryl-4H-benzo[d][1,3]oxazin-4-ones using (diacetoxyiodo)benzene .

Industrial Production Methods: the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . It can react with nucleophiles such as thioglycolic acid, ethyl glycinate, and 2-aminoethanol to form different derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, (diacetoxyiodo)benzene, and various nucleophiles . Reaction conditions typically involve heating in solvents such as ethanol or butanol .

Major Products: The major products formed from the reactions of this compound include quinazolones and other heterocyclic compounds . These products are of interest due to their potential biological activities and applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that 2-ethoxy-6-methyl-3,1-benzoxazin-4-one is effective in synthesizing quinazolinone derivatives that demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The disc diffusion method has been employed to evaluate the antimicrobial efficacy of these derivatives .

- Inhibition of Enzymatic Activity

- Antitumor Properties

Agrochemical Applications

-

Fungicidal Activity

- The formulation of this compound as a wettable powder has been evaluated for its antifungal properties against pathogens such as Sclerotium rolfsii and Rhizoctonia solani. Laboratory studies demonstrated that the active ingredient significantly inhibited fungal growth, with effectiveness increasing upon formulation .

Pathogen Concentration (ppm) % Inhibition (Sclerotium rolfsii) % Inhibition (Rhizoctonia solani) Control 0 0 0 Active Ingredient 1000 52.3 0 Local Formulation (54% WP) 2000 100 99.1 - Pesticidal Applications

Biochemical Research Applications

- Cell Culture Protection

- Neurodegenerative Disease Models

Wirkmechanismus

The mechanism of action of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inactivate chymotrypsin through a stoichiometric reaction, proceeding with high rate constants . This inactivation is likely due to the compound’s ability to form covalent bonds with the enzyme’s active site, thereby inhibiting its activity .

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives such as 2-methyl-4H-3,1-benzoxazin-4-one and 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one . These compounds share similar chemical structures and reactivity but differ in their substituents, which can influence their biological activities and applications .

Biologische Aktivität

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (CAS Number: 135498-43-0) is a member of the benzoxazinone family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications as an antimicrobial agent, anti-platelet aggregation agent, and inhibitor of human leukocyte elastase. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

The chemical structure of this compound is characterized by the presence of an ethoxy group at position 2 and a methyl group at position 6. Its molecular formula is , and it exhibits properties typical of benzoxazinones, which include interactions with various enzymes and proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of pathogenic bacteria such as Salmonella typhi and Escherichia coli . The effectiveness of this compound against fungal pathogens has also been evaluated, demonstrating varying degrees of inhibition against species like Sclerotium rolfsii and Rhizoctonia solani.

Table 1: Antimicrobial Activity Against Fungal Pathogens

| Pathogen | Concentration (ppm) | % Inhibition |

|---|---|---|

| Sclerotium rolfsii | 1000 | 52.3 |

| 500 | 60.3 | |

| 250 | 79.6 | |

| Rhizoctonia solani | 1000 | 0 |

| 500 | 0 | |

| 250 | 0 |

The data indicates that while the compound effectively inhibits Sclerotium rolfsii, it shows no significant effect on Rhizoctonia solani at the tested concentrations .

Enzyme Inhibition

The compound acts as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in tissue degradation associated with various diseases. Inhibition studies have revealed that this compound interacts with HLE through a stoichiometric reaction, leading to the inactivation of this protease . This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.

Anti-Platelet Aggregation

In addition to its antimicrobial properties, this benzoxazinone derivative has been identified as an anti-platelet aggregation agent. This activity is particularly relevant in cardiovascular medicine, where platelet aggregation plays a key role in thrombus formation .

Molecular Mechanism

The molecular mechanism underlying the biological activities of this compound involves its ability to interact with specific molecular targets. For instance, it has been demonstrated to inactivate chymotrypsin through a high-rate constant reaction involving nucleophilic acylation . Such interactions suggest that this compound may have broader implications in drug design aimed at modulating enzyme activity.

Case Studies

Several studies have highlighted the potential applications of benzoxazinones in clinical settings:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzoxazinones, including derivatives similar to this compound. Results indicated significant antibacterial activity against multiple strains .

- Inflammatory Disease Models : Research involving animal models demonstrated that compounds like this compound could reduce inflammation markers by inhibiting elastase activity .

Eigenschaften

IUPAC Name |

2-ethoxy-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-14-11-12-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWXJEXMJCTFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.